molecular formula C12H20ClN B13768747 2-Phenylhexylamine hydrochloride CAS No. 63765-92-4

2-Phenylhexylamine hydrochloride

Cat. No.: B13768747
CAS No.: 63765-92-4
M. Wt: 213.75 g/mol
InChI Key: ROMSRIRQMRUQQA-UHFFFAOYSA-N
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Description

2-Phenylhexylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is a derivative of phenethylamine, characterized by the presence of a phenyl group attached to a hexylamine chain. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylhexylamine hydrochloride typically involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst or the reduction of β-nitrostyrene with lithium aluminum hydride . These methods provide efficient routes to obtain the desired amine compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar catalysts and reagents. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Phenylhexylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen gas over a nickel catalyst are frequently used.

    Substitution: Reagents such as halogens and nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Phenylhexylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Phenylhexylamine hydrochloride can be compared with other phenethylamine derivatives, such as:

Properties

CAS No.

63765-92-4

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

2-phenylhexylazanium;chloride

InChI

InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H

InChI Key

ROMSRIRQMRUQQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C[NH3+])C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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